

Mepixanox: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mepixanox

Cat. No.: B1676279

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This technical guide provides a summary of the currently available data on the solubility and stability of **Mepixanox** (also known as Pimexone), a respiratory stimulant. While extensive quantitative data is not readily available in public literature, this document consolidates known information and outlines standard experimental protocols for the determination of these critical physicochemical parameters.

Chemical and Physical Properties

Mepixanox is a white crystalline powder.^[1] Key identifiers and properties are summarized in the table below.

Property	Value
CAS Number	17854-59-0
Molecular Formula	C ₂₀ H ₂₁ NO ₃
Molecular Weight	323.39 g/mol
Melting Point	159-160 °C ^[1]
IUPAC Name	3-Methoxy-4-(piperidin-1-ylmethyl)-9H-xanthen-9-one
Synonyms	Pimexone, Mepixanthone

Solubility Profile

Detailed quantitative solubility data for **Mepixanox** in a range of solvents is limited. However, qualitative descriptions and information from its preparation process provide some insights.

Qualitative Solubility Data

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Ethyl Acetate	Soluble (used in preparation)	[1]

To enhance the dissolution of **Mepixanox** in DMSO, it is recommended to warm the solution to 37°C and use sonication.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like **Mepixanox** involves the shake-flask method.

Objective: To determine the concentration of **Mepixanox** in a saturated solution of a specific solvent at a controlled temperature.

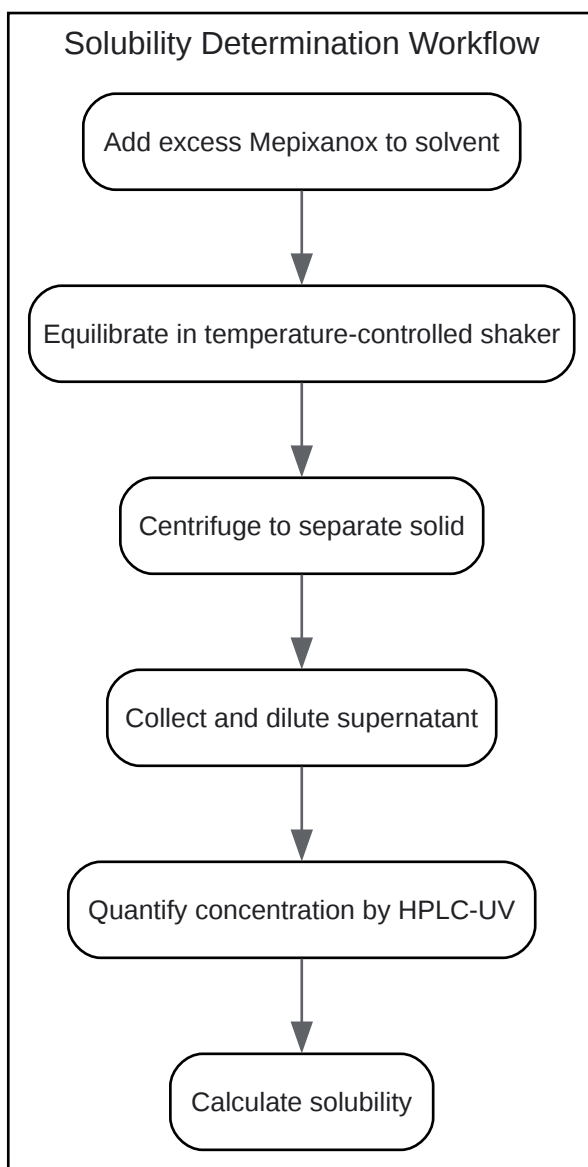
Materials:

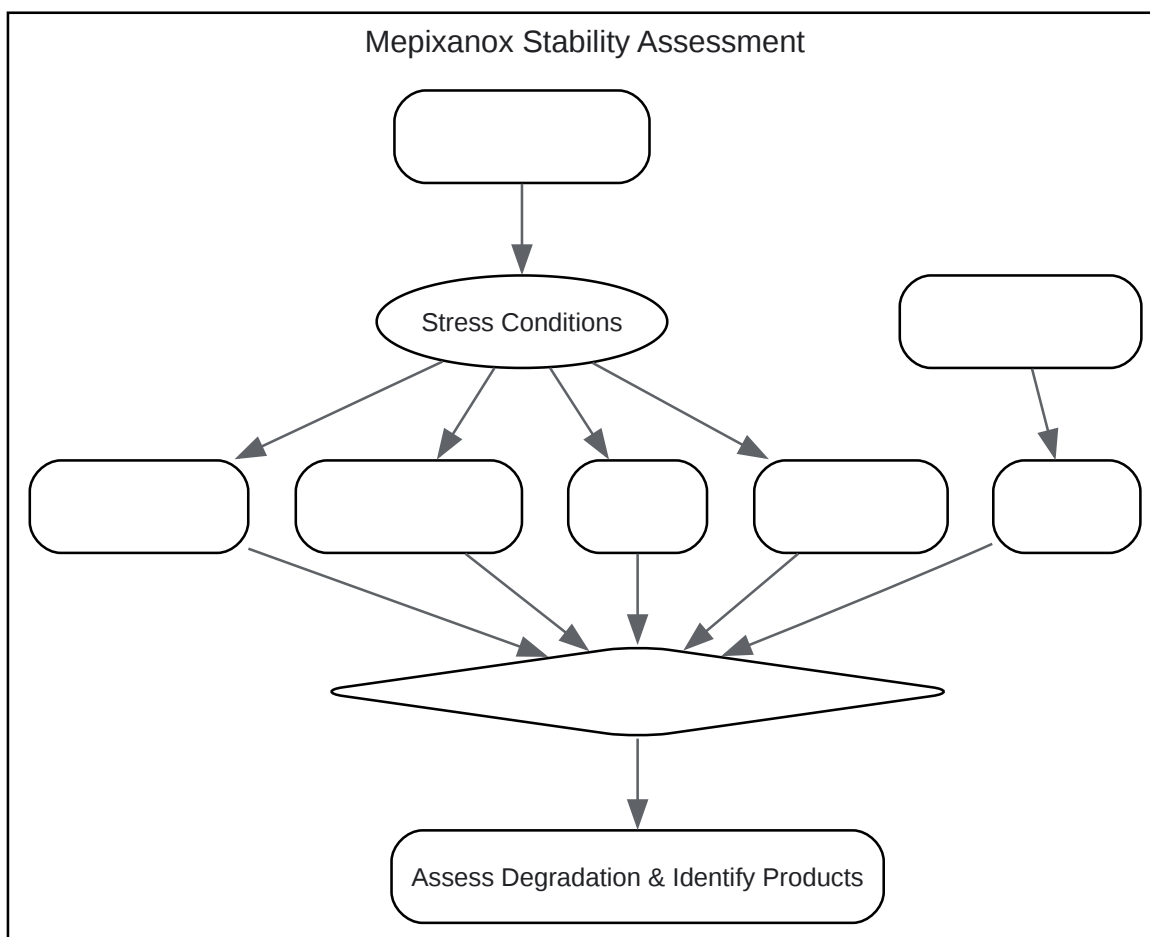
- **Mepixanox** powder
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate)
- Calibrated temperature-controlled shaker
- Centrifuge
- Validated analytical method (e.g., HPLC-UV)
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **Mepixanox** powder to a known volume of the selected solvent in a sealed flask.
- Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the suspension to settle.
- Centrifuge an aliquot of the suspension to separate the undissolved solid.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **Mepixanox** in the diluted sample using a validated HPLC-UV method.
- Calculate the original concentration in the saturated solution to determine the solubility.

A diagram of this experimental workflow is provided below.





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References

- 1. Mepixanox [drugfuture.com]
- To cite this document: BenchChem. [Mepixanox: A Technical Overview of Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676279#mepixanox-solubility-and-stability-data\]](https://www.benchchem.com/product/b1676279#mepixanox-solubility-and-stability-data)

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